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Introduction
M4344 (also known as VX-803 or Gartisertib) is a potent and selective, ATP-competitive

inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical

regulator in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining

genomic integrity.[2] In response to DNA damage or replication stress, ATR activation leads to

the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which

orchestrates cell cycle arrest to allow for DNA repair.[2][3] By inhibiting ATR, M4344 disrupts

this signaling cascade, making it a promising therapeutic agent, particularly in combination with

DNA-damaging chemotherapies.[1][4] This technical guide provides an in-depth overview of the

selectivity profile of M4344, including its on-target potency, off-target screening, and the

methodologies used for its characterization.

Data Presentation
The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects

and associated toxicities. M4344 has demonstrated a highly selective profile.

On-Target Activity
M4344 is a tight-binding inhibitor of ATR with high potency demonstrated in both biochemical

and cellular assays.
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Parameter Value Assay Type Reference

Ki (ATR) < 150 pM Biochemical [1]

IC50 (p-Chk1) 8 nM Cellular [1]

Table 1: On-Target Potency of M4344. This table summarizes the key inhibitory constants of

M4344 against its primary target, ATR kinase, and its functional inhibition in a cellular context.

Kinase Selectivity Panel
The selectivity of M4344 was extensively profiled against a large panel of protein kinases.

Total Kinases Tested
Kinases with >100-fold
Selectivity

Reference

312 308 [1][4]

Table 2: Kinase Panel Screening Summary for M4344. This table highlights the broad

selectivity of M4344 against a wide array of kinases. While the specific data for the four kinases

that showed some level of inhibition is not publicly available, the overall results underscore the

high selectivity of M4344 for ATR.

Experimental Protocols
The characterization of M4344's selectivity and potency relies on robust biochemical and

cellular assays. The following are detailed methodologies for key experiments.

In Vitro ATR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of M4344 on the enzymatic activity of ATR.

Principle: The assay measures the phosphorylation of a substrate by recombinant ATR kinase

in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is

typically quantified using methods like HTRF (Homogeneous Time Resolved Fluorescence) or

by measuring ATP consumption.

Materials:
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Recombinant human ATR/ATRIP complex

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL

BSA)

Substrate (e.g., GST-p53 peptide)

ATP (at or below Km for the enzyme)

M4344 (serially diluted)

Detection reagents (e.g., HTRF antibodies, ADP-Glo™)

Procedure:

Prepare serial dilutions of M4344 in DMSO and then in kinase assay buffer.

In a multi-well plate, add the recombinant ATR/ATRIP enzyme, the substrate, and the M4344
dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

Read the signal on a compatible plate reader.

Calculate the percent inhibition for each M4344 concentration and determine the IC50 value

by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (Western Blot for p-Chk1)
This assay confirms the on-target activity of M4344 in a cellular context by measuring the

phosphorylation of its primary downstream target, Chk1.

Principle: Western blotting is used to detect the levels of phosphorylated Chk1 (p-Chk1) at

Serine 345 in cell lysates after treatment with M4344. A decrease in the p-Chk1 signal indicates
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ATR inhibition.

Materials:

Cancer cell line (e.g., U2OS, H82)

Cell culture medium and reagents

M4344 (dissolved in DMSO)

DNA damaging agent (e.g., Hydroxyurea or UV radiation to induce ATR activity)

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-total Chk1, and a loading

control antibody (e.g., anti-β-actin).

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed cells in culture plates and allow them to adhere.

Optionally, pre-treat cells with a DNA damaging agent to induce a robust p-Chk1 signal.

Treat cells with varying concentrations of M4344 for a specified time (e.g., 1-2 hours).

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer and

separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate and an imaging system.

To ensure equal protein loading, the membrane can be stripped and re-probed for total Chk1

and a loading control.

Quantify the band intensities to determine the concentration-dependent inhibition of Chk1

phosphorylation by M4344.

Mandatory Visualizations
The following diagrams illustrate the ATR signaling pathway and a typical experimental

workflow for assessing M4344 activity.
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Caption: ATR Signaling Pathway and the inhibitory action of M4344.
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Caption: Experimental workflow for Western Blot analysis of p-Chk1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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